Theoretical and computational methodologies for understanding coordination self-assembly complexes
Physical Chemistry Chemical Physics Pub Date: 2023-04-13 DOI: 10.1039/D3CP00082F
Abstract
This perspective highlights three theoretical and computational methods to capture the coordination self-assembly processes at the molecular level: quantum chemical modeling, molecular dynamics, and reaction network analysis. These methods cover the different scales from the metal–ligand bond to a more global aspect, and approaches that are best suited to understand the coordination self-assembly from different perspectives are introduced. Theoretical and numerical researches based on these methods are not merely ways of interpreting the experimental studies but complementary to them.
![Graphical abstract: Theoretical and computational methodologies for understanding coordination self-assembly complexes](http://scimg.chem960.com/usr/1/D3CP00082F.jpg)
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Journal Name:Physical Chemistry Chemical Physics
Research Products
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CAS no.: 16435-49-7
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CAS no.: 135861-49-3
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CAS no.: 19394-61-7